molecular formula C21H26FN3O4 B180368 1-cyclopropyl-8-ethoxy-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 182868-82-2

1-cyclopropyl-8-ethoxy-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B180368
CAS No.: 182868-82-2
M. Wt: 403.4 g/mol
InChI Key: NLAFJXNLLRYMPJ-UHFFFAOYSA-N
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Description

1-cyclopropyl-8-ethoxy-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it effective against a wide range of bacterial infections. It is characterized by its unique chemical structure, which includes a quinoline core, a cyclopropyl group, an ethoxy group, a piperazinyl group, and a fluoro substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-8-ethoxy-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a diazo compound and a transition metal catalyst.

    Ethoxy Group Addition: The ethoxy group can be added through an etherification reaction using ethanol and an acid catalyst.

    Piperazinyl Group Addition: The piperazinyl group can be introduced through a nucleophilic substitution reaction using 1-ethylpiperazine and a suitable leaving group.

    Fluorination: The fluoro substituent can be introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of this compound typically involves optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as crystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinyl group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the quinoline core, converting the 1,4-dihydro-4-oxo structure to a fully reduced quinoline.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro substituent, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: N-oxide derivatives of the piperazinyl group.

    Reduction: Fully reduced quinoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-cyclopropyl-8-ethoxy-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a model compound for studying quinolone chemistry and developing new synthetic methodologies.

    Biology: Investigated for its antibacterial properties and mechanisms of action against various bacterial strains.

    Medicine: Explored as a potential therapeutic agent for treating bacterial infections, particularly those resistant to other antibiotics.

    Industry: Used in the development of new antibacterial agents and formulations for pharmaceutical applications.

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. The inhibition of these enzymes leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death. The molecular targets include the A and B subunits of DNA gyrase and the C and E subunits of topoisomerase IV.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents.

    Levofloxacin: A fluoroquinolone with a similar core structure but different stereochemistry and substituents.

    Moxifloxacin: A fluoroquinolone with additional methoxy and azabicyclo substituents.

Uniqueness

1-cyclopropyl-8-ethoxy-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific combination of substituents, which confer distinct antibacterial properties and pharmacokinetic profiles compared to other quinolones. Its ethoxy and piperazinyl groups contribute to its enhanced activity and spectrum of action.

Properties

IUPAC Name

1-cyclopropyl-8-ethoxy-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O4/c1-3-23-7-9-24(10-8-23)18-16(22)11-14-17(20(18)29-4-2)25(13-5-6-13)12-15(19(14)26)21(27)28/h11-13H,3-10H2,1-2H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAFJXNLLRYMPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C3C(=C2OCC)N(C=C(C3=O)C(=O)O)C4CC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40171349
Record name 3-Quinolinecarboxylic acid, 1-cyclopropyl-8-ethoxy-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182868-82-2
Record name 3-Quinolinecarboxylic acid, 1-cyclopropyl-8-ethoxy-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182868822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Quinolinecarboxylic acid, 1-cyclopropyl-8-ethoxy-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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